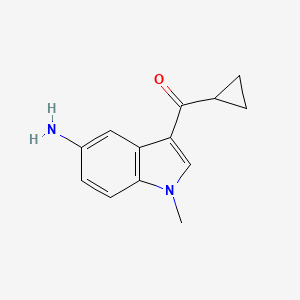

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Overview

Description

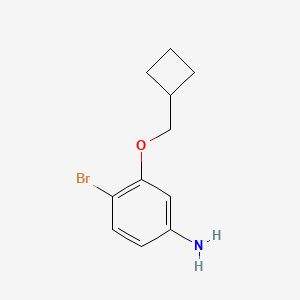

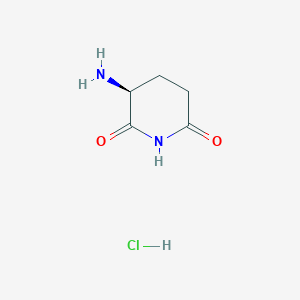

“(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 g/mol . This compound is part of a class of molecules known as indoles, which are significant heterocyclic systems in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives, such as “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone”, has been a topic of interest among researchers . Indole derivatives possess various biological activities, which has led to the development of a variety of indole scaffolds for screening different pharmacological activities .

Molecular Structure Analysis

The molecular structure of “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . Attached to this indole ring is a cyclopropyl group and a methanone group .

Chemical Reactions Analysis

The metabolic pathways of indole derivatives like “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” involve various cytochrome P450 (CYP) enzymes . These enzymes are responsible for the metabolism of many xenobiotics and drugs in the body .

Physical And Chemical Properties Analysis

“(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” has a molecular weight of 214.26 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 48 Ų .

Scientific Research Applications

-

Pharmaceutical Sciences

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

-

Antiviral Activity

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

-

Anti-Inflammatory Activity

-

Anticancer Activity

- Certain indole derivatives have shown promise as potential anticancer agents .

- For instance, a study found that a compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

- This suggests that indole derivatives could be further developed as tubulin polymerization inhibitors, which are used in cancer treatment .

-

Antioxidant Activity

-

Antimicrobial Activity

-

Antitubercular Activity

-

Antidiabetic Activity

-

Antimalarial Activity

-

Anticholinesterase Activities

-

Anti-HIV Activity

-

Tubulin Polymerization Inhibitors

- A compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

- This suggests that indole derivatives could be further developed as tubulin polymerization inhibitors, which are used in cancer treatment .

properties

IUPAC Name |

(5-amino-1-methylindol-3-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEPLBSZZOCQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)